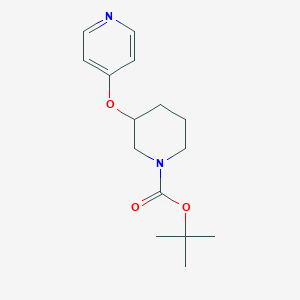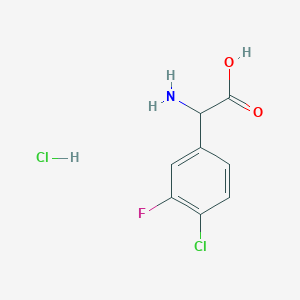
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications in medicinal chemistry and organic synthesis. The tert-butyl ester group is a common protecting group used in organic synthesis, particularly for carboxylic acids, due to its stability and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related pyrrole and pyridine derivatives has been reported in the literature. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been developed, which also includes in situ hydrolysis of tert-butyl esters . Additionally, a regioselective and transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been described, starting from 3-substituted pyridine precursors . These methods highlight the versatility of tert-butyl esters in facilitating the synthesis of complex nitrogenous compounds.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl ester groups has been studied using various analytical techniques. For example, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative has been determined, revealing the conformation of the piperazine ring and the dihedral angles between different aromatic systems in the molecule . Similarly, the structure of a pyridine-3-carboxylic acid derivative with a tert-butyl ester group has been confirmed by spectroscopic methods and X-ray diffraction .
Chemical Reactions Analysis
Tert-butyl esters are known to participate in a variety of chemical reactions. They can undergo hydrolysis to yield the corresponding carboxylic acids, as demonstrated in the synthesis of pyrrole-3-carboxylic acids . Additionally, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid has been shown to react with singlet oxygen to form peroxidic intermediates, which can then couple with nucleophiles to yield substituted pyrroles . These reactions underscore the reactivity of tert-butyl esters in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl ester derivatives can be elucidated through computational and experimental studies. Density functional theory (DFT) calculations, along with experimental techniques like FT-IR, NMR, and MS, have been used to study the properties of nitrogenous compounds containing tert-butyl ester groups . These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties of the compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-pyridin-4-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYBAUQIHNEEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)







